Oxysophoridine

Toxicology Pharmacokinetics In Vivo Safety

Oxysophoridine (OSR, Sophoridine N-oxide) is a matrine-type alkaloid extracted from Sophora alopecuroides L. and S.

Molecular Formula C15H24N2O2
Molecular Weight 264.36 g/mol
Cat. No. B11933576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxysophoridine
Molecular FormulaC15H24N2O2
Molecular Weight264.36 g/mol
Structural Identifiers
SMILESC1CC2C3CCC[N+]4(C3C(CCC4)CN2C(=O)C1)[O-]
InChIInChI=1S/C15H24N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h11-13,15H,1-10H2/t11-,12-,13-,15+,17?/m1/s1
InChIKeyXVPBINOPNYFXID-ACTGZQEFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxysophoridine for Research Procurement: A Matrine-Type Alkaloid with Distinct Oxidative and Apoptotic Modulation


Oxysophoridine (OSR, Sophoridine N-oxide) is a matrine-type alkaloid extracted from Sophora alopecuroides L. and S. flavescens [1]. It shares the tetracyclic quinolizidine skeleton of matrine and sophoridine but features an N-oxide group that confers distinct physicochemical and biological properties. OSR has been documented to exert anti-inflammatory, anti-oxidative stress, and anti-apoptotic effects across multiple organ systems including cardiac, cerebral, hepatic, and oncological models [2]. Its procurement as a high-purity research compound enables mechanistic studies of the N-oxide structural motif within the matrine alkaloid class, particularly regarding redox-related signaling pathways [3].

Why Oxysophoridine Cannot Be Interchanged with Sophoridine, Matrine, or Oxymatrine


Despite sharing a core matrine skeleton, oxysophoridine exhibits divergent toxicity profiles, electrochemical behavior, and signaling pathway engagement relative to its closest analogs. For instance, the N-oxide moiety in OSR markedly reduces acute toxicity compared to non-oxidized sophoridine (LD50: 0.265 g/kg vs. 0.058 g/kg i.v. in mice), a critical safety consideration for in vivo dosing regimens [1]. Electrochemically, OSR and oxymatrine lack the oxidation peaks observed in matrine and sophoridine, indicating distinct redox reactivity that may affect experimental detection methods [2]. Furthermore, OSR demonstrates unique ferroptosis inhibition via TLR4/p38MAPK modulation that is not universally shared across matrine-type alkaloids [3]. These differences preclude simple substitution and necessitate compound-specific validation.

Oxysophoridine Procurement Evidence: Quantified Differentiation from Closest Analogs


Reduced Acute Toxicity in Murine Model: OSR vs. Sophoridine

Oxysophoridine demonstrates significantly lower acute toxicity than its parent compound sophoridine following intravenous administration in mice. This toxicity reduction is attributed to the N-oxide structural modification [1].

Toxicology Pharmacokinetics In Vivo Safety

Electrochemical Inactivity: OSR and Oxymatrine vs. Matrine and Sophoridine

In physiological medium at a glassy carbon electrode, oxysophoridine and oxymatrine exhibit no oxidation peaks, whereas matrine and sophoridine show two irreversible oxidation peaks at 0.81 V and 0.92 V [1]. This N-oxide-associated electrochemical silence has direct implications for analytical method selection.

Electrochemistry Analytical Detection Quality Control

Equivalent Anti-Arrhythmic Efficacy with Distinct Cardiac Effects

Oxysophoridine and sophoridine produce comparable anti-arrhythmic effects at equivalent effective doses. However, OSR uniquely demonstrates dose-dependent positive inotropic effects in isolated guinea pig left atria—a property not reported for sophoridine in the same study [1].

Cardiovascular Pharmacology Electrophysiology Anti-Arrhythmic

Hepatocellular Carcinoma Inhibition: OSR vs. Cisplatin—Efficacy and Toxicity Profile

In C57BL mice bearing H22 hepatoma xenografts, oxysophoridine at 100 mg/kg achieved a 79.3% tumor inhibition rate over 10 days, compared to a control tumor weight of 2.75±0.66 g. Importantly, OSR produced fewer side effects than cisplatin (4 mg/kg) based on body weight gain and organ indices [1].

Oncology Hepatocellular Carcinoma In Vivo Tumor Models

Ferroptosis Inhibition via TLR4/p38MAPK: A Unique Neuroprotective Mechanism

Oxysophoridine alleviates cerebral ischemia/reperfusion injury in rats through inhibition of TLR4/p38MAPK-mediated ferroptosis, a regulated cell death pathway distinct from apoptosis. OSR reduced Fe2+ levels, ROS production, and ACSL4 expression while increasing GPX4 and ferritin 1 [1]. This ferroptosis-modulating activity represents a class-level distinction from non-oxidized matrine alkaloids that primarily target apoptosis and inflammation [2].

Neuroprotection Cerebral Ischemia Ferroptosis

Hepatic Fibrosis Amelioration: Nrf2 Activation and NF-κB Suppression

In a CCl4-induced hepatic fibrosis mouse model, oxysophoridine treatment significantly reduced inflammatory cytokine storms, fibrosis markers, and oxidative stress. Mechanistically, OSR activated the Nrf2 antioxidant pathway while concurrently blocking NF-κB pro-inflammatory signaling [1]. While other matrine-type alkaloids exhibit hepatoprotective effects, the dual Nrf2/NF-κB modulation profile of OSR may differ in potency or pathway dominance from non-oxidized analogs [2].

Hepatology Hepatic Fibrosis Oxidative Stress

Oxysophoridine Application Scenarios: Targeted Research Use Cases Based on Quantified Differentiation


In Vivo Dose-Ranging and Toxicology Studies Requiring a Wider Therapeutic Index

When designing in vivo experiments where compound-related mortality is a concern, OSR's 4.57-fold higher LD50 compared to sophoridine (0.265 g/kg vs. 0.058 g/kg i.v. in mice) provides a significantly expanded safety margin [1]. This reduced acute toxicity profile makes OSR the preferred matrine-type alkaloid for chronic dosing regimens or studies in sensitive animal models.

Cerebral Ischemia Research Targeting Ferroptosis Pathways

For studies investigating ferroptosis in cerebral ischemia/reperfusion injury, OSR is the uniquely appropriate matrine-type tool. Its demonstrated inhibition of TLR4/p38MAPK signaling and reduction of ferroptotic markers (Fe2+, ROS, ACSL4) distinguishes it mechanistically from apoptosis-focused matrine and sophoridine [1].

Cardiac Electrophysiology Studies Requiring Anti-Arrhythmic Activity Without Negative Inotropy

OSR provides anti-arrhythmic efficacy equivalent to sophoridine while exhibiting dose-dependent positive inotropic effects in isolated atrial preparations [1]. This combination is particularly valuable for arrhythmia models where preservation or enhancement of contractile function is essential, such as post-myocardial infarction studies.

Hepatocellular Carcinoma Xenograft Models Evaluating Tumor Suppression with Reduced Chemotherapy-Associated Toxicity

In H22 hepatoma-bearing mice, OSR at 100 mg/kg achieved a 79.3% tumor inhibition rate with fewer side effects than cisplatin [1]. This profile supports OSR's use as a comparator or adjuvant agent in oncology studies where minimizing treatment-related weight loss and organ toxicity is critical for assessing tumor-specific outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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